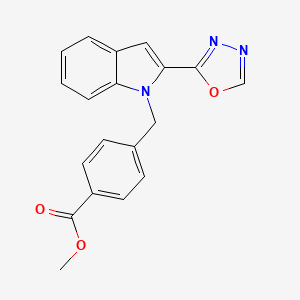
methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been reported to interact with a broad spectrum of biological targets, including various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in various ways, such as inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
生物活性
Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate is a complex organic compound featuring a 1,3,4-oxadiazole ring, an indole moiety, and a benzoate ester. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N3O3, with a molecular weight of 333.3 g/mol. The structure integrates the oxadiazole and indole functionalities that are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₃ |
| Molecular Weight | 333.3 g/mol |
| CAS Number | 921568-00-5 |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves the inhibition of essential bacterial enzymes and interference with metabolic pathways.
A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states . Furthermore, compounds with longer alkyl chains demonstrated enhanced activity against drug-resistant strains of M. tuberculosis, suggesting a structure-activity relationship that merits further exploration.
Anticancer Activity
The indole moiety in this compound is particularly noteworthy for its potential anticancer properties. Indoles are known to intercalate with DNA and disrupt its function, leading to apoptosis in cancer cells. Research indicates that compounds with both indole and oxadiazole structures can induce cell death in various cancer cell lines .
For example, a study demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The combination of these two moieties may enhance the overall anticancer efficacy of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole ring has also been documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This suggests that this compound may be beneficial in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, several derivatives of the compound were tested against resistant strains of bacteria. The results indicated that certain modifications to the oxadiazole ring significantly increased efficacy against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL for some derivatives .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated significant growth inhibition at concentrations ranging from 5 to 20 µM over a 48-hour treatment period. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
属性
IUPAC Name |
methyl 4-[[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-19(23)14-8-6-13(7-9-14)11-22-16-5-3-2-4-15(16)10-17(22)18-21-20-12-25-18/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUDOMQZHWVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














